
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. This compound is characterized by a purine base (adenine) attached to a ribose sugar molecule. Nucleoside analogs are significant in various biological processes and have applications in medical and scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one typically involves the following steps:
Glycosylation Reaction: The purine base (adenine) is glycosylated with a protected ribose derivative under acidic conditions.
Deprotection: The protecting groups on the ribose are removed under mild conditions to yield the desired nucleoside.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes:
Purification: High-performance liquid chromatography (HPLC) is used to purify the synthesized compound.
Quality Control: Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy ensure the compound’s purity and structural integrity.
化学反応の分析
Types of Reactions
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Adenine derivatives with oxidized ribose.
Reduction Products: Deoxyadenosine analogs.
Substitution Products: N-alkylated or N-acylated adenine derivatives.
科学的研究の応用
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
作用機序
The compound exerts its effects by incorporating into nucleic acids, thereby interfering with DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. This interference can inhibit viral replication and cancer cell proliferation.
類似化合物との比較
Similar Compounds
Deoxyadenosine: Lacks the hydroxyl group at the 2’ position of the ribose.
Adenosine: Contains a hydroxyl group at the 2’ position but lacks modifications at other positions.
Vidarabine: An antiviral nucleoside analog with a similar structure but different stereochemistry.
Uniqueness
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one is unique due to its specific stereochemistry and hydroxyl group modifications, which confer distinct biological properties and potential therapeutic applications.
特性
分子式 |
C10H11N5O4 |
|---|---|
分子量 |
265.23 g/mol |
IUPAC名 |
(2R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-one |
InChI |
InChI=1S/C10H11N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6,10,16-17H,1H2,(H2,11,12,13)/t4-,6-,10-/m1/s1 |
InChIキー |
ZKZUACIRGMNHKU-FAWMWEEZSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C(=O)[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(=O)C(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


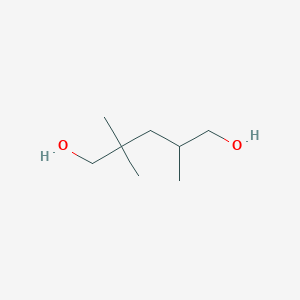
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
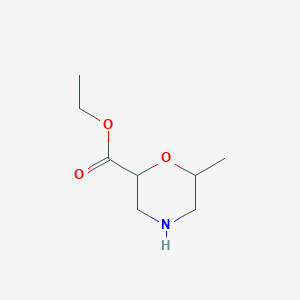
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)
![2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
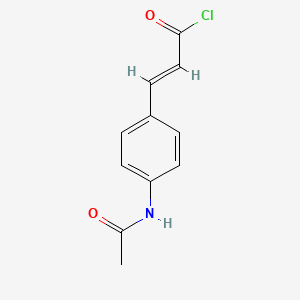
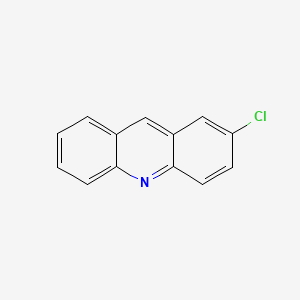
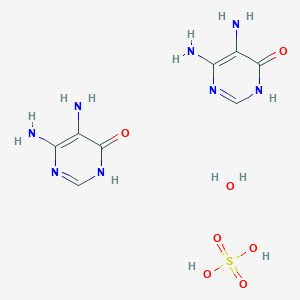
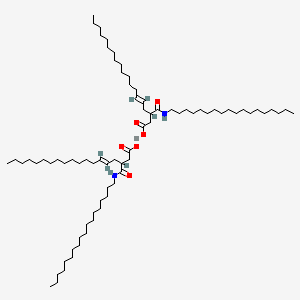
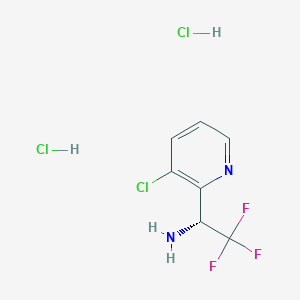
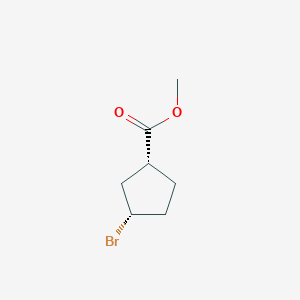
![2-(tert-Butoxycarbonyl)-5-hydroxy-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B12934951.png)
![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)

